1-(Phenylthio)pentane-2,4-dione
Description
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-phenylsulfanylpentane-2,4-dione |
InChI |
InChI=1S/C11H12O2S/c1-9(12)7-10(13)8-14-11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |
InChI Key |
XONQJZYCHZILBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among pentane-2,4-dione derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Thio-Substituted Derivatives
- Key Differences :
Fluorinated Derivatives
- Key Differences :
Heterocyclic and Condensation Derivatives
- Key Differences: Reactivity: Chloro and propargyl derivatives undergo facile nucleophilic substitution or cycloaddition reactions, whereas PTPD’s -SPh group favors electrophilic aromatic substitution .
Tautomerism and Spectroscopic Behavior
- PTPD vs. AA: Tautomeric Stability: PTPD’s cis-enol form is less stabilized than AA’s due to the electron-withdrawing -SPh group, as shown by DFT-calculated vibrational frequencies . Spectroscopic Shifts: The -SPh group in PTPD causes downfield shifts in ¹H NMR (aromatic protons at δ 7.08–7.27) and distinct IR carbonyl stretches (198.3 ppm in ¹³C NMR) compared to AA’s δ 2.2 (CH₃) and 187–202 ppm (C=O) .
Preparation Methods
Homopropargyl Alcohol Oxidation
A metal-free γ-arylation strategy involves the oxidation of homopropargyl alcohols bearing phenylthio substituents. As detailed in, homopropargyl alcohols are synthesized via a Barbier-type reaction between propargyl bromide, aldehydes, and zinc dust in tetrahydrofuran (THF). For example, reaction of benzaldehyde with propargyl bromide yields 1-phenylbut-3-yn-1-ol, which is subsequently oxidized using Dess-Martin periodinane (DMP) in dichloromethane (DCM) to form 1-(phenyl)pentane-2,4-dione derivatives.
Mechanistic Insights :
The oxidation proceeds via a two-electron transfer mechanism, converting the homopropargyl alcohol’s propargyl moiety into a ketone. When a phenylthio group is introduced at the γ-position prior to oxidation, the final product becomes 1-(phenylthio)pentane-2,4-dione. This method avoids transition-metal catalysts, making it advantageous for large-scale synthesis.
Experimental Optimization :
-
Solvent : DCM ensures high solubility of DMP and intermediates.
-
Temperature : Reactions proceed at 0°C to room temperature to prevent side reactions.
-
Yield : Typical isolated yields range from 70% to 82% after column chromatography.
Nucleophilic Substitution at the γ-Position
Thiophenol Alkylation
Direct functionalization of pentane-2,4-dione’s γ-position is achieved via nucleophilic substitution. Treatment of γ-chloropentane-2,4-dione with thiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) affords the target compound. This method, though straightforward, requires careful control of reaction conditions to avoid over-alkylation.
Reaction Parameters :
-
Base : Potassium carbonate (2.0 equiv.) deprotonates thiophenol, enhancing nucleophilicity.
-
Solvent : Polar aprotic solvents like DMF facilitate SN2 mechanisms.
-
Time and Temperature : Reactions complete within 6–8 hours at 60°C, yielding 65–75% product.
Spectroscopic Validation :
-
¹H NMR : Characteristic signals include δ 3.85 (s, 2H, CH₂SPh), 2.25 (s, 6H, two COCH₃ groups).
-
IR : Strong absorptions at 1715 cm⁻¹ (C=O) and 690 cm⁻¹ (C-S).
Hetero-Diels–Alder Reactions
Sulfonyl Cyanide Cycloaddition
A less conventional route involves the Hetero-Diels–Alder reaction of 1,3-bis(trimethylsilyloxy)-1,3-dienes with arylsulfonyl cyanides. As reported in, dienes derived from pentane-2,4-dione react with sulfonyl cyanides at 45°C under solvent-free conditions to form pyridine derivatives. Subsequent reductive desulfonylation (e.g., using LiAlH₄) converts the sulfonyl group to a thioether, yielding this compound.
Key Considerations :
-
Reactivity : Electron-deficient dienes require elevated temperatures (60°C) for full conversion.
-
Post-Modification : Desulfonylation steps must be carefully optimized to prevent diketone degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Catalyst/Reagent | Scalability |
|---|---|---|---|---|
| γ-Arylation | 70–82 | 24–48 h | Dess-Martin periodinane | High |
| Nucleophilic Substitution | 65–75 | 6–8 h | K₂CO₃ | Moderate |
| Hetero-Diels–Alder | 55–60 | 48–96 h | None | Low |
Advantages and Limitations :
Q & A
Q. What are the recommended methods for synthesizing and purifying 1-(phenylthio)pentane-2,4-dione?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phenylthiol derivatives with pentane-2,4-dione under basic conditions (e.g., Cs₂CO₃ in acetonitrile) can yield the target compound . Optimization of reaction parameters, such as solvent polarity and base strength, is critical to avoid incomplete deacylation or side reactions. Purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is recommended to achieve high purity (>95%) .
Q. What safety protocols are essential for handling this compound in the laboratory?
The compound poses acute risks, including skin/eye irritation and respiratory distress. Chronic exposure may lead to neurotoxic effects or mutagenicity. Key safety measures include:
- Use of PPE (gloves, goggles, lab coat) and fume hoods.
- Storage in airtight containers away from oxidizing agents, strong bases, and ignition sources .
- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and neutral pH wash solutions .
Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?
- IR/Raman spectroscopy : Identify tautomeric forms (e.g., keto-enol equilibrium) by analyzing O–H (~3000 cm⁻¹) and C=O (~1600 cm⁻¹) stretching vibrations .
- DFT calculations : Validate experimental spectra (e.g., B3LYP/6-311G** level) to predict vibrational frequencies and electronic transitions .
- NMR : Use ¹H/¹³C NMR to confirm substituent effects on chemical shifts, particularly the phenylthio group’s electron-withdrawing properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes involving this compound?
Incomplete deacylation or side reactions (e.g., during fluorination) may arise from suboptimal reaction conditions. Systematic troubleshooting includes:
- Parameter screening : Adjusting solvent polarity (e.g., CH₃CN vs. DMF), base strength (e.g., Cs₂CO₃ vs. KOH), and temperature .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates or byproducts.
- Computational modeling : Predict reactivity pathways using DFT to optimize transition states .
Q. What computational strategies are effective for studying this compound’s tautomerism and solvent interactions?
- Solvent descriptors : Apply partition coefficient models (e.g., log P) to predict solubility and hydrogen-bonding interactions in polar solvents like water or DMSO .
- Tautomeric analysis : Compare Gibbs free energy differences between keto and enol forms using MP2 or B3LYP methods. Solvent effects can be modeled with COSMO-RS .
- Molecular dynamics : Simulate solvent-shell interactions to explain experimental spectral shifts or reactivity trends .
Q. How does this compound compare to its analogs (e.g., acetylacetone) in coordination chemistry or catalytic applications?
- Electronic effects : The phenylthio group reduces electron density at the diketone moiety, altering metal-ligand binding strength (e.g., with Cu²⁺ or Fe³⁺). This can be quantified via UV-Vis titration or cyclic voltammetry .
- Catalytic activity : Test its efficacy in reactions like thioacetalization, where it may outperform traditional thiols due to reduced odor and enhanced stability .
Methodological Notes
- Data validation : Cross-reference experimental results (e.g., IR peaks) with computational predictions to confirm assignments .
- Controlled experiments : Use deuterated analogs (e.g., D₂O exchange) to isolate tautomer-specific spectral features .
- Hazard mitigation : Regularly audit storage conditions and conduct air quality monitoring to detect vapor leaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
